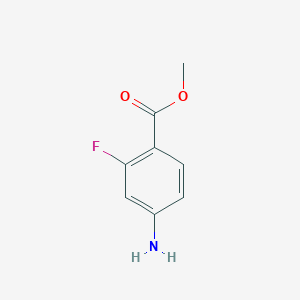

Methyl 4-Amino-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAKMNNACPYTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620787 | |

| Record name | Methyl 4-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-08-2 | |

| Record name | Methyl 4-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Amino-2-fluorobenzoate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Methyl 4-Amino-2-fluorobenzoate (CAS No. 73792-08-2) has emerged as a particularly valuable trifunctional building block, offering medicinal chemists a versatile platform for generating novel molecular architectures.[1][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide validated protocols for its synthesis and subsequent chemical transformations, and explore its applications as a key intermediate in the pharmaceutical industry. The narrative is grounded in the practical realities of laboratory synthesis, emphasizing the causal relationships behind methodological choices to ensure robust and reproducible outcomes.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application. These properties dictate handling, purification, and analytical verification.

Physicochemical Properties

This compound is typically supplied as a solid, with its key properties summarized in the table below.[5][6]

| Property | Value | Source(s) |

| CAS Number | 73792-08-2 | [5][7] |

| Molecular Formula | C₈H₈FNO₂ | [5] |

| Molecular Weight | 169.15 g/mol | [7] |

| Appearance | Solid | [5] |

| Melting Point | 108 to 112°C | [5] |

| Purity (Typical) | ≥97% | [5] |

Spectroscopic Analysis

2.2.1 Predicted Proton NMR (¹H NMR) Spectroscopy

In a typical deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group, and the methyl ester.

-

Aromatic Region (δ 6.3-7.8 ppm): The aromatic region will be the most complex due to the substitution pattern.

-

H-6: Expected to be a triplet or doublet of doublets around δ 7.6-7.8 ppm, coupled to H-5. The ortho-fluorine will likely not show strong coupling.

-

H-5 & H-3: These protons are adjacent to the amino group and are expected at higher field (more shielded), likely in the δ 6.3-6.5 ppm range. They will appear as doublets or doublet of doublets, showing coupling to each other and to the fluorine atom.

-

-

Amino Protons (-NH₂, δ 4.0-6.0 ppm): A broad singlet is expected for the two amine protons. The chemical shift can vary significantly with concentration and solvent.

-

Methyl Ester Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons is characteristic of the methyl ester group.

2.2.2 Predicted Carbon NMR (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reflect the eight unique carbon environments. The most notable feature will be the large C-F coupling constant for C-2.

-

Carbonyl Carbon (C=O, δ ~165-168 ppm): The ester carbonyl carbon will appear in the typical downfield region.

-

Aromatic Carbons (δ ~100-165 ppm):

-

C-2 (C-F): This carbon will be the most downfield of the ring carbons (excluding C-4) and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).

-

C-4 (C-NH₂): The carbon attached to the amino group will be significantly shielded.

-

Other aromatic carbons will show smaller C-F coupling constants.

-

-

Methyl Carbon (-OCH₃, δ ~52 ppm): A signal corresponding to the methyl ester carbon.

2.2.3 Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching (~1700-1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-F Stretching (1200-1300 cm⁻¹): A strong band indicating the presence of the aryl-fluorine bond.

-

C-O Stretching (~1250 cm⁻¹): An absorption associated with the ester C-O bond.

2.2.4 Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): A prominent peak at m/z = 169, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A significant fragment at m/z = 138, corresponding to the loss of the methoxy group (-OCH₃).

Synthesis Methodology: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of this compound is the acid-catalyzed Fischer-Speier esterification of its corresponding carboxylic acid, 4-Amino-2-fluorobenzoic acid.[12] The reaction is an equilibrium process; therefore, to ensure a high yield, an excess of the alcohol (methanol) is used as both a reactant and the solvent to drive the equilibrium toward the product.

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is based on well-established Fischer esterification procedures for aromatic amino acids. The use of concentrated sulfuric acid as a catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol. The post-reaction neutralization and extraction steps are critical for removing the acid catalyst and isolating the less water-soluble ester product.

Materials and Reagents:

-

4-Amino-2-fluorobenzoic acid (1.0 eq)

-

Methanol (Anhydrous, ~20 eq)

-

Sulfuric Acid (Concentrated, 98%, 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-fluorobenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 15-20 molar equivalents), which serves as both reactant and solvent.

-

Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition is exothermic, and the aminobenzoic acid may initially precipitate as its ammonium salt before redissolving upon heating.

-

Reflux: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

-

Cooling and Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). The product will typically precipitate as a solid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses three distinct functional groups, each offering a handle for further chemical modification. This trifunctional nature is the source of its utility as a versatile building block.

Caption: Reactivity Map of Key Functional Groups.

Reactions of the Amino Group

The primary amine at the C-4 position is a potent nucleophile and the most common site for initial derivatization.

4.1.1 N-Acylation to Form Amides The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This is a foundational reaction in building more complex molecules.

General Protocol: N-Acetylation Causality Statement: This protocol uses a base (like pyridine or triethylamine) to neutralize the HCl byproduct generated from the reaction with acetyl chloride, driving the reaction to completion. Dichloromethane is an excellent solvent as it is inert and easily removed.

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a base such as triethylamine (1.2 eq).

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the N-acetylated product.

4.1.2 Diazotization and Sandmeyer Reactions The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. This provides a powerful method for introducing diverse functionalities onto the aromatic ring that are otherwise difficult to install.

Reactions of the Ester Group

The methyl ester at C-1 is an electrophilic site.

4.2.1 Saponification (Hydrolysis) The ester can be easily hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup. This unmasks the carboxylic acid, allowing it to be used in subsequent reactions, such as amide bond formation with a different amine.

4.2.2 Direct Amidation While less common than the two-step hydrolysis-coupling sequence, direct conversion of the methyl ester to an amide is possible by heating with an amine, sometimes with a catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for synthesizing biologically active compounds. The precursor, 4-Amino-2-fluorobenzoic acid, and its derivatives are utilized in the development of therapeutics for oncology, as well as cardiovascular and neurological disorders.[4]

The strategic placement of the fluorine atom ortho to the carboxylic/ester group is particularly significant. The electron-withdrawing nature of fluorine can:

-

Modulate Acidity/Basicity: It lowers the pKa of the parent carboxylic acid and decreases the basicity of the aniline nitrogen. This can be critical for optimizing compound solubility and target engagement.

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism on the aromatic ring, increasing the in vivo half-life of a drug candidate.[1]

-

Improve Binding Affinity: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme or receptor active sites, enhancing potency.

While specific drug synthesis pathways starting directly from the methyl ester are often proprietary, this building block is a known impurity (Enzalutamide Impurity 19) in the synthesis of major pharmaceuticals, highlighting its relevance in the field.[7]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. A thorough review of the Safety Data Sheet (SDS) is required before use.

-

Hazard Identification: this compound is classified under GHS as Acute Toxicity, Oral, Category 4 .[7]

-

Hazard Statement: H302: Harmful if swallowed.[7]

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for molecular design. Its trifunctional nature, combined with the advantageous properties imparted by the fluorine substituent, makes it a highly valuable intermediate for constructing complex and diverse molecular libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging the reactivity of its distinct functional groups, researchers in drug discovery and materials science can significantly accelerate their development pipelines. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this versatile building block in the laboratory.

References

-

iChemical. (n.d.). This compound, CAS No. 73792-08-2. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

-

Supporting Information for scientific publication. (n.d.). Characterization data. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 73792-08-2 | Product Name : this compound. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.

-

NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Google Patents. (n.d.). US Patent 20130184281. Retrieved January 11, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid. Retrieved January 11, 2026, from [Link]

-

Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 11, 2026, from [Link]

-

Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals (Basel), 15(8), 999. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 10. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]

- 11. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 12. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 4-Amino-2-fluorobenzoate (CAS 73792-08-2): A Keystone Building Block in Modern Drug Discovery

This document provides an in-depth technical overview of Methyl 4-Amino-2-fluorobenzoate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal science behind its utility, offering field-proven insights into its synthesis, characterization, and strategic application. Our focus is on the integration of its unique structural features—an amine, a methyl ester, and a strategically placed fluorine atom—into the rational design of next-generation therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose value is derived from the specific arrangement and reactivity of its functional groups. The presence of fluorine, in particular, is a deliberate design element that imparts valuable properties to downstream active pharmaceutical ingredients (APIs). A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 73792-08-2 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₂ | [1][3] |

| Molecular Weight | 169.15 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-2-fluorobenzoic acid methyl ester, Enzalutamide Impurity 19 | [3] |

| Appearance | Solid, often a powder or crystalline solid | [2] |

| Melting Point | 108-112 °C | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Purity (Typical) | ≥98% (by GC) | [2] |

| Storage Conditions | Room temperature or refrigerated at 2-8°C | [4] |

The Strategic Imperative of Fluorine in Medicinal Chemistry

To appreciate the utility of this compound, one must first understand the profound impact of fluorine in drug design. The substitution of a hydrogen atom with fluorine is rarely an incidental choice; it is a strategic decision to modulate a molecule's biological and physical properties. Fluorine's high electronegativity and small size, relative to other halogens, allow it to serve as a "super-hydrogen."

Key Effects of Fluorination:

-

Metabolic Stability: Aromatic hydroxylation, a common metabolic pathway mediated by Cytochrome P450 enzymes, can be blocked by placing a fluorine atom at the target position. This C-F bond is exceptionally strong and resistant to cleavage, often leading to an increased drug half-life.

-

Receptor Binding Affinity: Fluorine can alter the electronic profile of the aromatic ring, influencing how a molecule interacts with its biological target. It can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and selectivity.[5]

-

Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, such as the amino group in this molecule. This change can significantly affect a drug's ionization state at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic profile.

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound is the Fischer esterification of its parent carboxylic acid. This method is robust, scalable, and relies on common laboratory reagents.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 4-Amino-2-fluorobenzoic acid. The core principle is an acid-catalyzed reaction with an excess of alcohol (methanol) to drive the equilibrium towards the ester product.

Materials:

-

4-Amino-2-fluorobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (≥20 eq, serves as reagent and solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-2-fluorobenzoic acid and methanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise. Causality Note: The exothermic nature of acid dilution requires slow addition at low temperatures to prevent uncontrolled boiling of the methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Stir until effervescence ceases. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is critical for successful extraction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a crystalline solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (dd, 1H, aromatic), δ ~6.4 (m, 2H, aromatic), δ ~4.1 (br s, 2H, -NH₂), δ ~3.85 (s, 3H, -OCH₃). Note: Chemical shifts are approximate and can vary. |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical range for an aryl fluoride. |

| FTIR (ATR) | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~1710 cm⁻¹ (C=O ester stretch), ν ~1250 cm⁻¹ (C-O stretch), ν ~1200 cm⁻¹ (C-F stretch). |

| Mass Spec. (ESI+) | Expected [M+H]⁺ = 170.06. |

| HPLC (Purity) | A single major peak (typically >98% area) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). |

Note: For definitive structural confirmation, various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed. Analytical data for this compound can be viewed on supplier websites.[6]

Reactivity and Applications in Synthesis

This compound is a trifunctional building block, offering three distinct sites for chemical modification. This versatility is its greatest asset in the synthesis of complex molecules.

Key Synthetic Transformations

A. N-Acylation (Amide Bond Formation) The primary amino group is a potent nucleophile, readily reacting with acylating agents.

-

Protocol: Dissolve this compound (1 eq) and a base like triethylamine or pyridine (1.5 eq) in a suitable solvent (e.g., dichloromethane). Cool to 0°C and add an acid chloride or anhydride (1.1 eq) dropwise. Allow to warm to room temperature and stir until completion.

-

Significance: This is a fundamental transformation for building out molecular complexity, allowing the introduction of diverse side chains.

B. Ester Hydrolysis The methyl ester can be saponified to the corresponding carboxylic acid, which is a critical functional group for further derivatization, particularly for coupling with amines to form amides.

-

Protocol: Dissolve the ester (1 eq) in a mixture of THF or methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid product.

-

Significance: Unmasks a carboxylic acid, enabling peptide-style couplings (e.g., using HATU or EDC) and other transformations.

C. Case Study: Relevance to Enzalutamide The compound is listed as "Enzalutamide Impurity 19".[3] This directly links it to the synthesis or degradation of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. This demonstrates the industrial relevance of this specific building block in the production of highly complex and life-saving APIs. Its structure is embedded within the core of many advanced pharmaceutical intermediates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

| Hazard Class | GHS Statement(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

(Data sourced from aggregated GHS information)[3][7]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed tool for medicinal chemists. Its value lies in the convergence of three functional groups on a single, stable scaffold, with the fluorine atom providing a powerful lever to enhance the pharmacokinetic and pharmacodynamic properties of target molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the discovery and development of novel therapeutics.

References

-

AFG Bioscience. This compound Safety Data Sheet. [Link]

-

PubChem. This compound Compound Summary (CID 21957875). [Link]

-

Autech Industry Co., Limited. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. [Link]

-

Pharmaffiliates. This compound Product Page. [Link]

-

Autech Industry Co., Limited. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- Google Patents. Preparation method of 4-amino-2-fluorobenzoic acid.

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

Sources

- 1. afgsci.com [afgsci.com]

- 2. 73792-08-2 this compound AKSci W8178 [aksci.com]

- 3. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. 73792-08-2|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Structural Elucidation of Methyl 4-Amino-2-fluorobenzoate

Abstract

This comprehensive technical guide provides a detailed, multi-technique workflow for the unambiguous structural elucidation of Methyl 4-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, the principles of data interpretation, and the synergistic power of combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-tested protocols are provided for each analytical technique, grounded in authoritative standards. This guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors who require a robust and self-validating methodology for molecular characterization.

Introduction and Strategic Overview

This compound (C₈H₈FNO₂) is a substituted aromatic ester whose structural scaffold is of significant interest in medicinal chemistry.[1] Accurate and definitive confirmation of its molecular structure is a critical prerequisite for its use in further synthetic steps and for ensuring the purity and identity of final active pharmaceutical ingredients (APIs).

The structure elucidation of a novel or synthesized compound is a cornerstone of chemical research.[2] It is rarely, if ever, accomplished with a single analytical technique. Instead, a strategic and orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle.[3][4] This guide details such a strategy, leveraging the strengths of mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and the unparalleled detail of nuclear magnetic resonance for mapping the precise atomic connectivity.

Sample Provenance and Synthesis Protocol

Understanding the synthetic route of a compound is crucial for anticipating potential impurities or isomeric byproducts. This compound is commonly prepared via a Fischer esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid

This protocol is adapted from standard acid-catalyzed esterification procedures.[5][6]

Materials:

-

4-Amino-2-fluorobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, ~20-30 eq)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-2-fluorobenzoic acid and anhydrous methanol.

-

Stir the suspension and cool the flask in an ice bath (0 °C).

-

Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Integrated Spectroscopic Analysis

The following sections detail the application and interpretation of key spectroscopic techniques. The data presented are representative values for this compound.

Workflow for Structural Elucidation

A logical workflow ensures that information is gathered and interpreted efficiently, with each step building upon the last to refine the structural hypothesis.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Formula

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision.[7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

-

Molecular Formula: C₈H₈FNO₂

-

Exact Mass: 169.0539 g/mol .[9]

-

Expected [M+H]⁺: 170.0617 m/z

The observation of a high-intensity ion at m/z 170.0617 in the HRMS spectrum is the first crucial piece of evidence, confirming the elemental formula and molecular weight.

Infrared (IR) Spectroscopy: The Functional Groups

Core Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

Data Interpretation: The IR spectrum provides direct evidence for the key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Methyl Group (-CH₃) |

| ~1710 | C=O Stretch | Ester Carbonyl |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Ester Linkage |

| ~1100 | C-F Stretch | Aryl-Fluoride |

The presence of strong absorptions for the N-H, C=O (ester), and C-F bonds provides powerful validation of the structure suggested by the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Core Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic compound.[2][3] It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Reporting standards are guided by organizations like IUPAC.[10][11][12]

Experimental Protocol (Solution-State NMR):

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful for observing labile protons like those on an amine group.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation (400 MHz, CDCl₃): The proton NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Caption: Structure of this compound.[9]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-c (OCH₃) | ~3.85 | Singlet (s) | - | 3H |

| H-d (NH₂) | ~4.10 | Broad Singlet (br s) | - | 2H |

| H-b | ~6.40 | Doublet of doublets (dd) | J(H-b, H-a) ≈ 8.5, J(H-b, F) ≈ 14.0 | 1H |

| H-a | ~6.50 | Doublet of doublets (dd) | J(H-a, H-b) ≈ 8.5, J(H-a, F) ≈ 2.0 | 1H |

| H-e | ~7.80 | Triplet (t) | J(H-e, H-a) ≈ 8.5, J(H-e, F) ≈ 8.5 | 1H |

-

Analysis: The three aromatic protons (H-a, H-b, H-e) show distinct signals due to the substitution pattern. The large coupling (~14.0 Hz) on H-b confirms its ortho relationship to the fluorine atom. The triplet for H-e indicates it is coupled to both H-a and the fluorine atom with similar coupling constants. The singlet at 3.85 ppm integrating to 3H is characteristic of a methyl ester. The broad singlet for the amine protons is also expected.

¹³C NMR Data Interpretation (101 MHz, CDCl₃): The carbon NMR spectrum shows the number of unique carbon environments. The large C-F coupling constants are diagnostic.

| Assignment | Chemical Shift (δ) ppm | Coupling (JCF) Hz |

| C-g (OCH₃) | ~51.5 | - |

| C-3 | ~100.0 | Doublet, ¹JCF ≈ 25 |

| C-5 | ~110.0 | Doublet, ²JCF ≈ 21 |

| C-1 | ~112.5 | Doublet, ²JCF ≈ 4 |

| C-6 | ~133.0 | Doublet, ³JCF ≈ 11 |

| C-4 | ~151.0 | Singlet |

| C-2 | ~164.0 | Doublet, ¹JCF ≈ 250 |

| C-f (C=O) | ~165.5 | Doublet, ³JCF ≈ 3 |

-

Analysis: Eight distinct carbon signals are observed, matching the structure. The most deshielded carbon is the ester carbonyl (C-f). The carbon directly attached to fluorine (C-2) shows a very large one-bond coupling constant (~250 Hz) and is significantly downfield, which is highly characteristic. The other aromatic carbons show smaller two- and three-bond couplings to fluorine, confirming their positions relative to the C-F bond.

Data Consolidation and Final Confirmation

-

MS established the molecular formula C₈H₈FNO₂.

-

IR confirmed the presence of a primary amine (-NH₂), an ester (C=O), an aromatic ring, and a C-F bond.

-

¹H NMR confirmed the presence of a methyl ester (3H singlet), two amine protons (2H broad singlet), and three distinct aromatic protons whose splitting patterns and coupling constants are only consistent with a 1,2,4-trisubstitution pattern involving fluorine at position 2.

-

¹³C NMR confirmed the eight unique carbons and, most importantly, the C-F connectivity through the large ¹JCF coupling constant, solidifying the position of the fluorine atom.

Collectively, the data from these orthogonal techniques lead to the unequivocal structural assignment of the compound as This compound .

Safety and Handling

According to safety data sheets, this compound is harmful if swallowed.[9] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid dust formation. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

References

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]

-

IUPAC. (2017). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. International Union of Pure and Applied Chemistry. [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]

-

Fung, Y. L. E., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(15), 4437. [Link]

-

Slideshare. (2016). Spectroscopic and chemical techniques for structure elucidation of alkaloids. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchps.com [jchps.com]

- 4. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. iupac.org [iupac.org]

- 12. publications.iupac.org [publications.iupac.org]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Methyl 4-Amino-2-fluorobenzoate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of methyl 4-amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers predictive insights based on physicochemical properties, and details a robust experimental protocol for precise solubility determination.

Introduction: The Significance of this compound

This compound (MF: C₈H₈FNO₂, MW: 169.15 g/mol ) is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features, including an aromatic ring substituted with an amino group, a fluorine atom, and a methyl ester, make it a versatile precursor. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Weight | 169.15 g/mol | [1] |

| Melting Point | 108 to 112 °C | [3] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

The XLogP3 value of 2.2 suggests a moderate lipophilicity, indicating that the compound will favor organic solvents over water. The presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the fluorine, the carbonyl oxygen, and the ester oxygen) allows for a range of intermolecular interactions.

The Influence of Functional Groups on Solubility

-

Aromatic Ring: The benzene core is nonpolar and contributes to solubility in aromatic and nonpolar solvents.

-

Amino Group (-NH₂): This group is polar and capable of hydrogen bonding, which can enhance solubility in polar protic solvents.

-

Fluorine Atom (-F): Fluorine is highly electronegative, introducing polarity into the C-F bond. This can affect the molecule's overall dipole moment and its interactions with polar solvents. The introduction of fluorine can sometimes reduce solubility in nonpolar hydrocarbon solvents.[4]

-

Methyl Ester (-COOCH₃): The ester group is polar but lacks a hydrogen bond donor. It can accept hydrogen bonds and engage in dipole-dipole interactions, contributing to solubility in a range of polar aprotic and protic solvents.[1][5]

Predicted Solubility Profile

Based on these factors, the following solubility profile is predicted:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The polar functional groups will limit solubility in a nonpolar alkane. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of the solvent should effectively solvate the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, it is expected to be a good solvent for another ester, capable of dipole-dipole interactions.[5] |

| Acetone | Polar Aprotic | High | The polar nature and hydrogen bond accepting capability of acetone should lead to good solubility. |

| Ethanol/Methanol | Polar Protic | High | The amino group can donate a hydrogen bond, and the ester and fluorine can accept hydrogen bonds from the alcohol. |

| Water | Polar Protic | Low | Despite the presence of polar groups, the significant nonpolar aromatic core and the moderate XLogP3 value suggest low aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solutions with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion and Practical Implications

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in its physicochemical properties and comparisons with analogous structures. While quantitative data is sparse, a strong predictive framework has been established, suggesting high solubility in polar aprotic and protic solvents like ethyl acetate, acetone, and alcohols, and lower solubility in nonpolar solvents such as hexane.

For drug development professionals, the detailed experimental protocol provides a reliable method for obtaining the precise solubility data necessary for process optimization and formulation. The principles and methodologies outlined herein serve as a valuable resource for researchers working with this important pharmaceutical intermediate.

References

- Babu, N. S., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Hoshino, Y., & Uekama, K. (1999). Prediction of Solubilization of Drugs by Cyclodextrins. Journal of Pharmaceutical Sciences, 88(8), 854–858.

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. ETHYL 4-AMINO-2-FLUOROBENZOATE CAS#: 73792-06-0 [m.chemicalbook.com]

A Technical Guide to the Biological Activities of Methyl 4-Amino-2-fluorobenzoate Derivatives

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary Methyl 4-Amino-2-fluorobenzoate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The strategic placement of a fluorine atom on the benzoate ring, combined with the reactive amino and methyl ester groups, provides a versatile scaffold for developing novel therapeutic agents. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide offers a comprehensive overview of the known biological activities of this compound class, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from in vitro and in vivo studies, this document provides researchers and drug development professionals with a detailed exploration of the mechanisms of action, experimental protocols for evaluation, and future directions for this promising chemical series.

The Chemical Scaffold: Foundation for Therapeutic Potential

Structure, Properties, and the Role of Fluorine

This compound (C₈H₈FNO₂) is an aromatic ester characterized by a benzene ring substituted with an amino group at position 4, a fluorine atom at position 2, and a methyl ester group at position 1.[2] This arrangement of functional groups is critical to its utility as a pharmaceutical intermediate. The amino and carboxylic acid moieties provide reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides, hydrazides, and more complex heterocyclic structures.[3]

The fluorine atom at the C-2 position is not merely a passive substituent. Its high electronegativity and small size can profoundly influence the molecule's physicochemical properties. This can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.

-

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency of the compound.

-

Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and reach its target site.[1]

These attributes make the 4-Amino-2-fluorobenzoic acid scaffold an attractive starting point for designing drugs with improved efficacy and pharmacokinetic profiles.[1][3]

Anticancer Activity: Targeting Malignant Proliferation

Derivatives of the fluorobenzoate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and the induction of apoptosis.

Mechanisms of Antineoplastic Action

Research into structurally related compounds suggests that this compound derivatives may exert their anticancer effects through multiple mechanisms:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism for related compounds involves the inhibition of RTKs like the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is frequently overexpressed in various cancers, and its inhibition can block downstream signaling pathways responsible for cell growth and proliferation.

-

Induction of Apoptosis: Fluorinated derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of apoptotic proteins, such as inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a key enzyme in DNA repair.[5][6]

-

Inhibition of Glutathione-Related Enzymes: Some methyl 4-aminobenzoate derivatives have been found to inhibit glutathione reductase (GR) and glutathione S-transferase (GST).[7] These enzymes are crucial for cellular antioxidant defense and detoxification. Their inhibition can lead to an increase in oxidative stress within cancer cells, rendering them more susceptible to cell death.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[8][9]

Causality of Experimental Choices:

-

Cell Lines: A panel of cancer cell lines (e.g., A549 for lung, HepG2 for liver, HCT-116 for colon) is used to assess the breadth of activity. A non-malignant cell line (e.g., Vero) is included to determine the compound's selectivity for cancer cells over healthy cells, a critical parameter for therapeutic potential.[10][11]

-

Positive Control: A known anticancer drug (e.g., Erlotinib, 5-Fluorouracil) serves as a benchmark to validate the assay's performance and provide a reference for the potency of the test compounds.[4][12]

-

MTT Reagent: The choice of MTT is based on its conversion by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer and non-malignant cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity

The following table summarizes representative cytotoxicity data for a potent derivative compared to a standard therapeutic agent.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |

| Derivative N5a * | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

| Data derived from a study on structurally similar 4-amino-3-chloro benzoate ester derivatives.[4] |

Visualizations: Workflow and Signaling Pathway

Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.

Caption: Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, making the development of new anti-inflammatory agents a high priority. Fluorinated compounds have shown considerable promise in this area. [5][13]

Mechanisms of Anti-inflammatory Action

Derivatives based on fluorinated scaffolds can interfere with the inflammatory cascade at multiple points:

-

Inhibition of Pro-inflammatory Mediators: A key mechanism is the suppression of pro-inflammatory mediators. Studies on related fluorinated benzofurans showed potent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. [5][6]This leads to a reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both of which are central to the inflammatory response.

-

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Some fluorine-substituted derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of its inhibitory subunit, IκBα, and the p65 subunit. [13][14]This blocks the transcription of numerous pro-inflammatory genes.

Experimental Protocol: In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. [15][16][17] Causality of Experimental Choices:

-

Inducing Agent: Carrageenan is used because it induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs and corticosteroids. This allows for the characterization of the compound's mechanism. [17]* Measurement: A plethysmometer provides a precise and quantitative measurement of paw volume, allowing for the calculation of edema inhibition.

-

Positive Control: A standard anti-inflammatory drug like indomethacin is used to validate the model and provide a benchmark for the test compound's efficacy.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial volume of each animal's right hind paw using a plethysmometer.

-

Compound Administration: Administer the test compound orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives indomethacin.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Data Presentation: Inhibition of Inflammatory Mediators

| Compound | IL-6 Secretion IC₅₀ (µM) | NO Production IC₅₀ (µM) | PGE₂ Production IC₅₀ (µM) |

| Benzofuran Derivative 1 | 9.04 | 5.2 | 20.5 |

| Benzofuran Derivative 2 | 1.2 | 2.4 | 1.1 |

| Data derived from a study on fluorinated benzofuran derivatives in LPS-stimulated macrophages.[5][6] |

Visualization: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB Inflammatory Pathway.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a compelling range of biological activities. The evidence points to their potential as leads for novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of fluorine enhances their drug-like properties, while the versatile substitution points allow for extensive chemical exploration and optimization.

Future research should focus on:

-

Lead Optimization: Synthesizing focused libraries of derivatives to refine the structure-activity relationships for each biological target and improve potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy and Safety: Advancing lead candidates into more complex animal models of cancer, infection, and inflammation to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivatives against other targets, such as those involved in neurodegenerative or cardiovascular diseases, could unveil new applications.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the development of this compound derivatives from promising chemical matter into next-generation therapeutics.

References

- Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.).

- Bar-Yehuda, S., et al. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Center for Biotechnology Information.

- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.).

- Gull, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.

- Al-Madhagi, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Center for Biotechnology Information.

- Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed.

- Shukla, J., et al. (n.d.). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Abstract.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI.

- Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2025). ResearchGate.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020).

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central.

- Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. (2023). PubMed.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF. (n.d.). ResearchGate.

- This compound | C8H8FNO2 | CID 21957875. (n.d.). PubChem.

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.).

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar. (2023).

- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.

- (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed.

- The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026).

- Methyl 2-amino-4-fluorobenzoate. (n.d.). Sigma-Aldrich.

- 73792-08-2|this compound|BLD Pharm. (n.d.).

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central.

- Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Buy Online. (n.d.).

- Methyl 4-fluorobenzoate 98 403-33-8. (n.d.). Sigma-Aldrich.

- Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics. (n.d.). Benchchem.

- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.

- Unlocking Anticancer Potential: A Comparative Analysis of 2-Amino-4-methylbenzothiazole Derivatives. (n.d.). Benchchem.

- Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs. (n.d.). MDPI.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). National Center for Biotechnology Information.

- Bacterial metabolism of side chain fluorinated aromatics: cometabolism of 4-trifluoromethyl(TFM)-benzoate by 4-isopropylbenzoate grown Pseudomonas putida JT strains. (1988). PubMed.

- Application Notes and Protocols: Methyl 4-(2-aminoethoxy)-2-chlorobenzoate as a Versatile Building Block in Drug Discovery. (n.d.). Benchchem.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.

- Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

The Strategic Role of 2-Ortho Fluorination in Modulating the Bioactivity Profile of the Methyl 4-Aminobenzoate Scaffold

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine physicochemical properties, enhance pharmacokinetic profiles, and improve pharmacodynamic interactions. This guide provides an in-depth analysis of the role of the fluorine atom in Methyl 4-Amino-2-fluorobenzoate, a versatile chemical scaffold. While not an active pharmaceutical ingredient (API) itself, this molecule serves as a strategic building block in drug discovery. We will dissect how the specific placement of a fluorine atom at the C-2 ortho position of the methyl 4-aminobenzoate core fundamentally alters its electronic, conformational, and metabolic characteristics. This analysis provides a framework for medicinal chemists to leverage this and similar fluorinated scaffolds for the rational design of next-generation therapeutics, particularly in fragment-based drug discovery and kinase inhibitor development.

Introduction: The Power of a Single Atom

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination allows it to act as a "super-hydrogen" bioisostere, imparting profound changes to a molecule's properties without adding significant steric bulk.[1][2] The strategic placement of fluorine can:

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This is critical for controlling a compound's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Placing fluorine at a metabolically labile position—a "soft spot"—can block hydroxylation and dramatically increase a drug's half-life.[6]

-

Alter Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[7] Furthermore, ortho-fluorination next to hydrogen bond donors (like an amide) can promote the formation of intramolecular hydrogen bonds, masking polar groups and further improving permeability.[8]

-

Influence Conformation and Binding: The electronegativity of fluorine can lead to unique intramolecular interactions, such as hydrogen bonds with adjacent N-H or O-H groups, which can lock the molecule into a specific, more bioactive conformation.[9]

This compound serves as an exemplary case study of these principles. It is a valuable fragment and building block precisely because the ortho-fluoro substituent provides a suite of desirable properties from the very start of the drug design process.[7][10]

Physicochemical Impact of 2-Ortho Fluorination

To understand the specific contribution of the fluorine atom, we must compare this compound to its non-fluorinated parent, Methyl 4-aminobenzoate, and its positional isomer, Methyl 4-Amino-3-fluorobenzoate.

Comparative Analysis of Key Properties